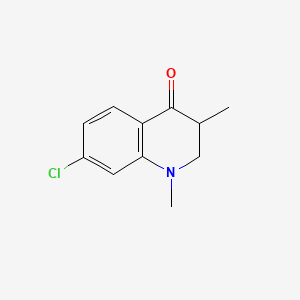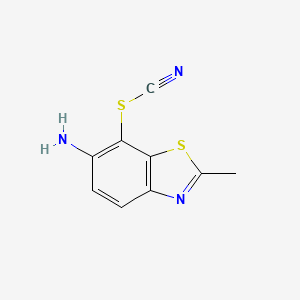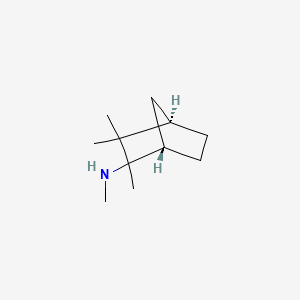
methyl (Z)-2-trimethylsilylhept-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-2-trimethylsilylhept-2-enoate is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-trimethylsilylhept-2-enoate typically involves the reaction of a hept-2-enoate precursor with a trimethylsilyl reagent under specific conditions. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the trimethylsilyl reagent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other alkylation methods. The process typically requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (Z)-2-trimethylsilylhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated heptanoate derivatives.
Substitution: Various substituted hept-2-enoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (Z)-2-trimethylsilylhept-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl (Z)-2-trimethylsilylhept-2-enoate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can participate in various chemical transformations. The trimethylsilyl group can stabilize carbanions, making the compound a useful reagent in nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-2-trimethylsilylhept-2-enoate: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
Trimethylsilylpropene: A simpler compound with a similar trimethylsilyl group but a shorter carbon chain.
Trimethylsilylacetylene: Another compound featuring a trimethylsilyl group, but with an alkyne instead of an alkene.
Uniqueness
Methyl (Z)-2-trimethylsilylhept-2-enoate is unique due to its specific Z-configuration, which can influence its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound in stereoselective synthesis and other applications where the spatial arrangement of atoms is crucial .
Propriétés
Formule moléculaire |
C11H22O2Si |
|---|---|
Poids moléculaire |
214.38 g/mol |
Nom IUPAC |
methyl (Z)-2-trimethylsilylhept-2-enoate |
InChI |
InChI=1S/C11H22O2Si/c1-6-7-8-9-10(11(12)13-2)14(3,4)5/h9H,6-8H2,1-5H3/b10-9- |
Clé InChI |
WGQYBILWWSCPBQ-KTKRTIGZSA-N |
SMILES isomérique |
CCCC/C=C(/C(=O)OC)\[Si](C)(C)C |
SMILES canonique |
CCCCC=C(C(=O)OC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


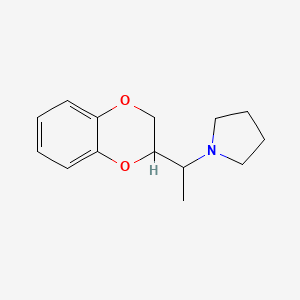
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
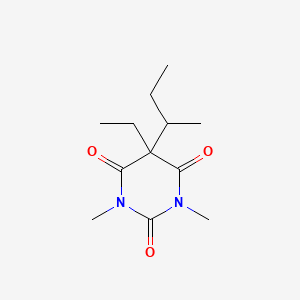
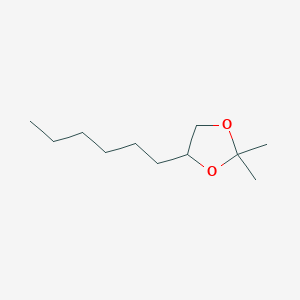


![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)

